![molecular formula C9H17ClN2O2 B2984074 (3As,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride CAS No. 2138076-54-5](/img/structure/B2984074.png)
(3As,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride
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Overview
Description
The compound is a derivative of pyrrole carboxamide . Pyrrole carboxamides are a class of compounds that have been studied for their potential biological activities . They are often found in pyrrole-imidazole alkaloids, which are secondary metabolites derived from sponges .
Molecular Structure Analysis
The compound’s structure includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The carboxamide group is attached to the pyrrole ring, and there is a methyl group attached to the nitrogen atom in the carboxamide group .Chemical Reactions Analysis
Pyrrole compounds can undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Scientific Research Applications
Organocatalytic Synthesis of Pyrroles
Pyrrole compounds are often synthesized through organocatalytic processes for various applications in chemical research .
Total Synthesis of Pyrrole–Imidazole Alkaloids
Pyrrole carboxamide moieties are integral in the synthesis of pyrrole–imidazole alkaloids, which have a broad range of biological activities .
Synthesis of Pyrano[3,4-c]pyrroles
These compounds are synthesized for research into their potential applications in medicinal chemistry and materials science .
Biological Activities
Some pyrrole derivatives have been studied for their biological activities, such as inhibitors for certain enzymes or receptors involved in disease processes .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homologue 2) . EZH2 is a protein that is highly expressed in various malignant tumors and plays a crucial role in silencing tumor suppressor genes via trimethylation of H3K27 .
Mode of Action
The compound interacts with its target, EZH2, by inhibiting its function . This inhibition disrupts the trimethylation of H3K27, a process that EZH2 typically carries out to silence tumor suppressor genes . The disruption of this process can lead to the reactivation of these suppressed genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EZH2-H3K27 trimethylation pathway . This pathway is crucial for the silencing of tumor suppressor genes. By inhibiting EZH2, the compound disrupts this pathway, potentially leading to the reactivation of tumor suppressor genes .
Result of Action
The inhibition of EZH2 by this compound leads to a decrease in the trimethylation of H3K27 . This decrease can result in the reactivation of tumor suppressor genes that were previously silenced . The reactivation of these genes can potentially inhibit the growth of malignant tumors .
properties
IUPAC Name |
(3aS,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-10-8(12)9-2-3-13-5-7(9)4-11-6-9;/h7,11H,2-6H2,1H3,(H,10,12);1H/t7-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUJXJGZEOOUOP-DKXTVVGFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CCOCC1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@]12CCOC[C@@H]1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride |
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